molecular formula C8H5F3INO B169340 2,2,2-trifluoro-N-(3-iodophenyl)acetamide CAS No. 180530-11-4

2,2,2-trifluoro-N-(3-iodophenyl)acetamide

Cat. No.: B169340
CAS No.: 180530-11-4
M. Wt: 315.03 g/mol
InChI Key: ZEWYVZSMKUUMNZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-iodophenyl)acetamide is a chemical compound with the molecular formula C8H5F3INO and a molecular weight of 315.03 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of trifluoromethyl and iodophenyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under controlled temperature conditions. The general reaction scheme is as follows:

3-Iodoaniline+Trifluoroacetic anhydrideThis compound\text{3-Iodoaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 3-Iodoaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N-(3-iodophenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and iodophenyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-iodophenyl)acetamide
  • 2,2,2-Trifluoro-N-(3-fluoro-2-iodophenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(3-iodophenyl)acetamide is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to different biological and chemical properties compared to its analogs .

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-3-1-2-5(12)4-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWYVZSMKUUMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269455
Record name 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180530-11-4
Record name 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180530-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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